7-Hydroxy loxapine-d8

Beschreibung

Eigenschaften

IUPAC Name |

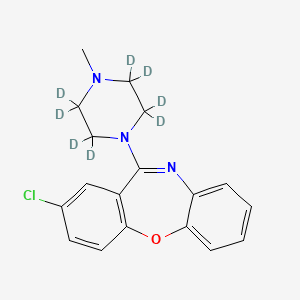

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVXQDUIWGIRW-JNJBWJDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Loxapine-d8: Chemical Properties and Analytical Applications

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 7-Hydroxy Loxapine-d8. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this isotopically labeled compound, its role in pharmacokinetic studies, and the methodologies for its use.

Core Chemical Properties

7-Hydroxy Loxapine-d8 is the deuterium-labeled form of 7-Hydroxy Loxapine, an active metabolite of the antipsychotic drug Loxapine.[1][2] The incorporation of eight deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][3] Its primary application is in analytical and pharmacokinetic research to ensure the precise quantification of Loxapine and its metabolites in biological samples.[3]

Table 1: Chemical and Physical Properties of 7-Hydroxy Loxapine-d8

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][3][4]oxazepin-7-ol | [3][5] |

| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | [1][3][6] |

| Molecular Weight | 351.86 g/mol | [1][3][6][7] |

| CAS Number | Not Available (N/A) | [3][4][5] |

| Parent Compound | Loxapine | [3] |

| Unlabeled CAS No. | 37081-75-7 (7-Hydroxy Loxapine) | [7] |

| Synonyms | 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][3][4]oxazepin-7-ol-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][4]oxazepine-D8 | [3][4] |

Biological Context: Metabolism and Pharmacological Action

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used in the treatment of schizophrenia.[2][8] It undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[9]

Metabolic Pathway

The hydroxylation of Loxapine is mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 and CYP2D6 are involved in its conversion to the active metabolite 7-Hydroxy Loxapine, while CYP1A2 is responsible for its conversion to 8-Hydroxy Loxapine.[8] 7-Hydroxy Loxapine is considered a minor but pharmacologically active metabolite.[8] High concentrations of this metabolite have been detected in rat brain tissue following loxapine administration, suggesting its contribution to the overall therapeutic effect.[10]

Mechanism of Action

The antipsychotic effects of Loxapine and its active metabolites, including 7-Hydroxy Loxapine, are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[11][12] This dual antagonism helps to modulate dopaminergic and serotonergic neurotransmission, which are dysregulated in psychotic disorders.[11] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

Experimental Protocols: Bioanalytical Quantification

7-Hydroxy Loxapine-d8 is crucial for the accurate quantification of loxapine and its metabolites in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue.[10][13] The standard method is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General LC-MS/MS Workflow

A validated LC-MS/MS method enables the simultaneous determination of loxapine and its key metabolites.[13] The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

Detailed Methodology

The following is a representative protocol synthesized from published methods for the analysis of loxapine and its metabolites in human plasma.[13][14]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To a 100 µL plasma sample, add the internal standard solution (containing 7-Hydroxy Loxapine-d8).

-

Condition a cation-exchange SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (Loxapine, 7-OH Loxapine, etc.) and the internal standard from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions

-

System: A tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Loxapine: m/z 328.1 -> 211.1

-

7-Hydroxy Loxapine: m/z 344.1 -> 227.1

-

7-Hydroxy Loxapine-d8 (IS): m/z 352.2 -> 235.1 (Note: exact transitions may vary by instrument and specific deuteration pattern).

-

4. Calibration and Quantification

-

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the analytes and a fixed concentration of the internal standard.

-

The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

The concentration of the analytes in the unknown samples is then determined from this calibration curve. The validated range for such methods is often between 0.0500 to 50.0 ng/mL for each analyte.[13]

Conclusion

7-Hydroxy Loxapine-d8 is an indispensable tool for researchers in pharmacology and drug development. Its stable isotopic label ensures it behaves almost identically to the endogenous analyte during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. This technical guide summarizes its core properties and provides a framework for its application in robust and reliable bioanalytical methods, facilitating a deeper understanding of the pharmacokinetics and metabolism of Loxapine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Loxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. 7-Hydroxy Loxapine-D8 | TRC-H943792-10MG | LGC Standards [lgcstandards.com]

- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 7-Hydroxy Loxapine-d8

This technical guide provides a comprehensive overview of 7-Hydroxy loxapine-d8, a deuterated analog of the active metabolite of the antipsychotic drug Loxapine. This guide is intended for researchers, scientists, and professionals involved in drug development and analysis.

Core Compound: 7-Hydroxy loxapine-d8 Synonyms: 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1][2]oxazepin-7-ol-D8, 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine-D8[3] Therapeutic Class: Antipsychotic

While a specific CAS (Chemical Abstracts Service) number for 7-Hydroxy loxapine-d8 is not consistently available in public databases[2][3][4][5], its non-deuterated counterpart, 7-Hydroxy loxapine, has the CAS number 37081-75-7[1]. 7-Hydroxy loxapine-d8 serves as a crucial internal standard in pharmacokinetic and analytical studies due to its isotopic labeling, which allows for precise quantification in biological matrices[3][6].

Quantitative Data Summary

The following table summarizes key quantitative data related to Loxapine and its primary metabolite, 7-Hydroxy loxapine, derived from pharmacokinetic studies. This data is essential for understanding the metabolic profile and designing bioanalytical assays.

| Parameter | Matrix | Value | Species | Administration Route | Reference |

| Area Under the Curve (AUC) of 7-Hydroxy loxapine | Plasma | 101 ng-hr/mL | Human | 50 mg Oral | [7] |

| Area Under the Curve (AUC) of 7-Hydroxy loxapine | Plasma | 18 ng-hr/mL | Human | 10 mg Inhalation | [7] |

| Lower Limit of Quantification (LLOQ) | Rat Brain Tissue | 5 ng/g | Rat | Oral | [8] |

| Lower Limit of Quantification (LLOQ) | Rat Plasma | 2 ng/mL | Rat | Oral | [8] |

| Lower Limit of Quantification (LLOQ) | Rat Cerebrospinal Fluid (CSF) | 10 ng/mL | Rat | Oral | [8] |

Key Experimental Protocols

In Vitro Metabolism of Loxapine

This protocol outlines the methodology used to identify the metabolic pathways of Loxapine in human liver and lung microsomes.

Objective: To determine the primary metabolites of Loxapine and identify the Cytochrome P450 (CYP) enzymes responsible for their formation.

Methodology:

-

Incubation: Loxapine is incubated with human liver and lung microsomes for 1 hour. In parallel, incubations are performed with a panel of cDNA-expressed human CYP enzymes (CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C18, CYP2C19, CYP2D6, CYP2J2, CYP3A4) to identify the specific enzymes involved in metabolite formation.[7]

-

Metabolite Identification: Following incubation, the samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) to identify and quantify Loxapine and its metabolites.[7]

-

Reaction Phenotyping: To confirm the role of specific CYP enzymes, correlation analysis is conducted using a panel of liver microsomes from multiple human donors with known CYP activities.[7]

Findings:

-

The primary metabolites identified in liver microsomes were 7-hydroxy-loxapine, amoxapine, and 8-hydroxy-loxapine.[7]

-

The formation of 7-Hydroxy-loxapine was primarily attributed to CYP2D6, with contributions from CYP1A1, CYP1A2, CYP2B6, CYP2C18, and CYP2J2.[7][9][10]

Pharmacokinetic Study of Loxapine in Rats

This protocol describes the methodology for a pharmacokinetic study to quantify Loxapine and its metabolites in various biological matrices of rats.

Objective: To determine the distribution and concentration of Loxapine and its metabolites (including 7-Hydroxy loxapine) in rat brain, plasma, and cerebrospinal fluid (CSF) following oral administration.

Methodology:

-

Dosing: Rats are administered a low dose of Loxapine orally.[8]

-

Sample Collection: At specific time points (e.g., 4 hours post-dosing), samples of brain tissue, plasma, and CSF are collected.[8]

-

Sample Preparation:

-

LC-MS/MS Analysis: The concentrations of Loxapine and its metabolites in the prepared samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. 7-Hydroxy loxapine-d8 would be used as an internal standard in such an analysis for accurate quantification.[8]

Findings:

-

High levels of 7-Hydroxy-loxapine were detected in all ten brain regions examined (68-124 ng/g) four hours after oral administration of Loxapine.[8]

-

In contrast, only trace amounts of the parent drug, Loxapine, were found in the brain (<5 ng/g) and plasma (<3 ng/mL) at the same time point.[8]

Visualizations

Metabolic Pathway of Loxapine to 7-Hydroxy Loxapine

The following diagram illustrates the enzymatic conversion of Loxapine to its active metabolite, 7-Hydroxy loxapine, mediated by various Cytochrome P450 enzymes.

Caption: Loxapine Metabolism to 7-Hydroxy Loxapine.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps involved in the pharmacokinetic analysis of Loxapine and its metabolites in a preclinical setting.

Caption: Workflow for Preclinical Pharmacokinetic Analysis.

References

- 1. 7-Hydroxy Loxapine-D8 | TRC-H943792-10MG | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. Loxapine D8 hydrochloride | CAS No- 1246820-19-8 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 7-Hydroxy loxapine-d8

An In-depth Technical Guide on 7-Hydroxyloxapine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyloxapine-d8 is the deuterated analog of 7-hydroxyloxapine, an active metabolite of the antipsychotic drug loxapine. The incorporation of deuterium isotopes (d8) makes it a valuable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its increased molecular weight allows for clear differentiation from the endogenous metabolite in mass spectrometry-based assays, ensuring accuracy and precision. This guide provides a comprehensive overview of the molecular characteristics, metabolic pathways, and analytical methodologies related to 7-Hydroxyloxapine-d8.

Data Presentation

The following table summarizes the key molecular information for 7-Hydroxyloxapine-d8 and its non-deuterated counterpart.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Hydroxyloxapine-d8 | C18H10D8ClN3O2 | 351.86[1][2][3][4] |

| 7-Hydroxyloxapine | C18H18ClN3O2 | 343.81[5][6] |

Metabolism of Loxapine to 7-Hydroxyloxapine

Loxapine undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The formation of 7-hydroxyloxapine is a key metabolic pathway.

Key Metabolic Steps:

-

Hydroxylation: Loxapine is hydroxylated to form 7-hydroxyloxapine.

-

Enzymatic Conversion: This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.

Metabolic Pathway Diagram

References

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Isotopic Purity of 7-Hydroxy loxapine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 7-Hydroxy loxapine-d8, a deuterated analog of a loxapine metabolite. While specific batch data for the isotopic purity of 7-Hydroxy loxapine-d8 is not publicly available, this document outlines the established analytical techniques, data presentation standards, and experimental workflows relevant to its quality control. 7-Hydroxy loxapine-d8 is utilized as an internal standard in pharmacokinetic and bioanalytical studies, making the verification of its isotopic purity crucial for accurate quantification of the parent drug and its metabolites.[1][2]

The Significance of Isotopic Purity

In quantitative analysis using mass spectrometry, deuterated internal standards are added to samples at a known concentration. The analyte of interest is then measured relative to the signal of this standard. The accuracy of this measurement is predicated on the precise knowledge of the internal standard's purity, both chemically and isotopically. High isotopic purity ensures a strong, distinct mass signal for the deuterated compound, minimizing interference from and cross-contribution to the signal of the non-deuterated analyte.

Data Presentation: Isotopic Distribution

The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species (in this case, d8) relative to all other isotopic variants (d0 to d7). The following table is a representative example of how the isotopic distribution for a batch of 7-Hydroxy loxapine-d8 would be presented.

Table 1: Representative Isotopic Purity Data for 7-Hydroxy loxapine-d8

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | < 0.5 |

| d4 | +4 | < 1.0 |

| d5 | +5 | < 2.0 |

| d6 | +6 | < 5.0 |

| d7 | +7 | < 10.0 |

| d8 | +8 | > 98.0 |

| Isotopic Purity | > 98% |

Note: This table presents example data, and actual purity will vary by supplier and batch.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like 7-Hydroxy loxapine-d8 predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary method for determining isotopic purity by distinguishing between different isotopologues (molecules with varying numbers of deuterium atoms).[4]

1. Sample Preparation:

- Prepare a solution of 7-Hydroxy loxapine-d8 in a suitable solvent (e.g., acetonitrile/water, methanol) at a concentration appropriate for the instrument, typically around 1 µg/mL.

2. Instrumentation and Method:

- Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.

- The sample can be introduced via direct infusion or through a Liquid Chromatography (LC) system. LC-MS is often preferred to separate the main compound from any chemical impurities.

- The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

3. Data Analysis:

- Extract the ion chromatograms for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ for each isotopologue (d0 through d8).

- Integrate the area under the curve for each isotopic peak.

- Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

- The isotopic purity is reported as the percentage of the d8 isotopologue.

Protocol 2: Structural Integrity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structural integrity of the molecule and can confirm the positions of deuterium labeling. It can also be used to estimate the relative isotopic purity.

1. Sample Preparation:

- Dissolve a sufficient amount of 7-Hydroxy loxapine-d8 in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. Instrumentation and Method:

- Acquire a high-field ¹H-NMR (proton) spectrum.

- In the ¹H-NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

- The presence of small residual proton signals at these positions can be used to estimate the percentage of incomplete deuteration.

3. Data Analysis:

- Integrate the residual proton signals at the deuterated positions.

- Compare these integrals to the integral of a proton signal in a non-deuterated part of the molecule or to a known internal standard.

- This comparison allows for the calculation of the percentage of non-deuterated or partially deuterated species.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound like 7-Hydroxy loxapine-d8.

Caption: Workflow for Isotopic Purity Assessment.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

The Cytochrome P450-Mediated Metabolism of Loxapine to 7-Hydroxy Loxapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the antipsychotic drug loxapine to its active metabolite, 7-hydroxy loxapine. A central focus is placed on the roles of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are primarily responsible for this hydroxylation reaction.[1][2] This document details the in vitro experimental methodologies used to characterize this metabolic pathway, including the use of human liver microsomes and recombinant CYP enzymes. Furthermore, it summarizes key pharmacokinetic data and presents visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of loxapine metabolism. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of antipsychotic therapeutics.

Introduction

Loxapine is a dibenzoxazepine antipsychotic medication utilized in the management of schizophrenia.[2] Its therapeutic effects are, in part, mediated by its active metabolites. The biotransformation of loxapine is extensive and leads to the formation of several metabolites, including amoxapine (N-desmethyl loxapine), 8-hydroxy loxapine, and the pharmacologically active 7-hydroxy loxapine.[1][3][4] Understanding the specifics of the metabolic pathways, particularly the formation of 7-hydroxy loxapine, is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies. This guide focuses on the core metabolic conversion of loxapine to 7-hydroxy loxapine, driven by the cytochrome P450 system.

Metabolic Pathways of Loxapine

The metabolism of loxapine is complex, involving several enzymatic reactions. The primary pathways include N-demethylation, N-oxidation, and aromatic hydroxylation.[2] The formation of 7-hydroxy loxapine is a key hydroxylation event.

-

7-Hydroxylation: This reaction is primarily catalyzed by the cytochrome P450 isoforms CYP2D6 and CYP3A4 .[1][2]

-

8-Hydroxylation: The formation of 8-hydroxy loxapine is mainly mediated by CYP1A2 .[1][2]

-

N-demethylation (to Amoxapine): This pathway is catalyzed by multiple CYP isoforms, including CYP3A4 , CYP2C19 , and CYP2C8 .[2]

-

N-oxidation: Loxapine can also undergo N-oxidation to form loxapine N-oxide, a reaction that can be catalyzed by flavin-containing monooxygenases (FMO) and CYP3A4 .[1]

The following diagram illustrates the primary metabolic pathways of loxapine.

Quantitative Pharmacokinetic Data

The relative exposure to loxapine and its primary metabolites can vary depending on the route of administration. The following table summarizes the Area Under the Curve (AUC) data for loxapine and its hydroxylated metabolites following oral and inhalation administration.

| Compound | Administration Route | Dose (mg) | AUC (ng·hr/mL) | AUC Ratio (Metabolite/Loxapine) |

| Loxapine | Oral | 50 | 174 | - |

| 7-Hydroxy Loxapine | Oral | 50 | 101 | 0.58 |

| 8-Hydroxy Loxapine | Oral | 50 | 588 | 3.38 |

| Loxapine | Inhalation | 10 | 138 | - |

| 7-Hydroxy Loxapine | Inhalation | 10 | 18 | 0.13 |

| 8-Hydroxy Loxapine | Inhalation | 10 | 134 | 0.97 |

| Data sourced from a study cited in ResearchGate.[5] |

Experimental Protocols

The characterization of loxapine metabolism to 7-hydroxy loxapine typically involves in vitro studies using human liver microsomes and recombinant human CYP enzymes.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of 7-hydroxy loxapine from loxapine in a human liver microsomal system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Loxapine

-

7-Hydroxy loxapine analytical standard

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare stock solutions of loxapine and the internal standard in a suitable solvent (e.g., methanol or DMSO).

-

Incubation Mixture: In microcentrifuge tubes, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and loxapine at the desired concentration. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of 7-hydroxy loxapine using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant CYP Isoforms

This experiment aims to identify the specific CYP isoforms responsible for the 7-hydroxylation of loxapine.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc., expressed in a system like baculovirus-infected insect cells)

-

Loxapine

-

Potassium phosphate buffer

-

NADPH

Procedure:

-

Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture containing the recombinant enzyme, phosphate buffer, and loxapine.

-

Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C.

-

Termination and Sample Preparation: Terminate the reaction and prepare the samples for analysis as described in the human liver microsome protocol.

-

Analysis and Interpretation: Analyze the formation of 7-hydroxy loxapine in each incubation. The isoforms that produce the highest levels of the metabolite are identified as the primary contributors to the reaction.

The following diagram illustrates a typical experimental workflow for reaction phenotyping.

HPLC-MS/MS Analytical Method

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the accurate quantification of loxapine and 7-hydroxy loxapine in biological matrices.

Instrumentation:

-

A high-performance liquid chromatograph coupled to a tandem mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for loxapine, 7-hydroxy loxapine, and the internal standard.

-

SRM Transitions: These would be optimized for each analyte and the specific mass spectrometer used.

Sample Preparation:

-

Solid-Phase Extraction (SPE): Cation-exchange SPE can be used to extract loxapine and its hydroxylated metabolites from the in vitro incubation matrix or plasma.[6][7]

-

Protein Precipitation: A simple and rapid method where a cold organic solvent is added to the sample to precipitate proteins.

Validation: The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[8]

Enzyme Kinetics

Conclusion

The metabolism of loxapine to 7-hydroxy loxapine is a critical pathway mediated primarily by CYP2D6 and CYP3A4. This technical guide has provided an in-depth overview of the metabolic landscape of loxapine, detailed experimental protocols for its investigation, and a summary of relevant pharmacokinetic data. The provided diagrams of the metabolic pathways and experimental workflows serve to visually simplify these complex processes. While foundational knowledge is robust, further research to delineate the specific enzyme kinetics of 7-hydroxy loxapine formation would provide a more complete quantitative understanding. The information presented herein should serve as a valuable technical resource for scientists and researchers in the fields of drug metabolism and psychiatric drug development.

References

- 1. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Kinetic Isotope Effect in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of a drug molecule's metabolic fate is a cornerstone of modern medicinal chemistry. Among the sophisticated tools available, the use of the kinetic isotope effect (KIE) by substituting hydrogen with its stable isotope, deuterium, has emerged as a powerful strategy to enhance the pharmacokinetic and safety profiles of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core principles of KIE in drug metabolism, detailed experimental protocols for its assessment, quantitative data from key studies, and visualizations of the underlying processes.

Core Principles of the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[3] In drug metabolism, this is most relevant to reactions where the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step, a common feature in oxidations mediated by the Cytochrome P450 (CYP) enzyme superfamily.[2][4]

The foundation of the KIE lies in the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond.[5] Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower zero-point energy.[5][6] This results in a higher activation energy required to break a C-D bond compared to a C-H bond.[2][5] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate.[2]

A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction.[5] A significant primary deuterium KIE is generally considered to be a kH/kD ratio greater than 2, where kH and kD are the reaction rates for the hydrogen- and deuterium-containing compounds, respectively.[5]

The strategic application of this effect in drug design, often termed the "deuterium switch," can lead to several therapeutic advantages:[2][7]

-

Improved Metabolic Stability: By slowing down the rate of metabolism at a specific site, the overall clearance of the drug can be reduced.[7][8]

-

Enhanced Pharmacokinetic Profile: A lower clearance can lead to a longer plasma half-life (t½) and increased drug exposure (AUC), potentially allowing for less frequent dosing and improved patient compliance.[2][9]

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, deuteration at the site of that metabolism can shift the process to alternative, safer pathways—a phenomenon known as "metabolic switching".[2][10]

-

Improved Safety and Tolerability: A more stable and predictable pharmacokinetic profile can lead to lower peak plasma concentrations (Cmax), potentially minimizing dose-dependent side effects.[2][11]

Figure 1: The logical cascade of the kinetic isotope effect.

Experimental Protocols for Assessing the Kinetic Isotope Effect

The evaluation of the KIE is a critical step in the development of deuterated drugs. This is typically achieved through a combination of in vitro and in vivo studies.

The microsomal stability assay is a fundamental in vitro method to determine a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[12] By comparing the metabolic rate of a parent compound to its deuterated analog, a direct measure of the KIE can be obtained.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound and its deuterated analog in liver microsomes.

Materials:

-

Human or animal liver microsomes (e.g., from rat, mouse, dog)[13]

-

Test compound and its deuterated analog, dissolved in a suitable solvent (e.g., DMSO, acetonitrile)[12]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12][13]

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

-

Magnesium chloride (MgCl2)[12]

-

Internal standard for analytical quantification[12]

-

Ice-cold quenching solution (e.g., acetonitrile or methanol) to stop the reaction[13]

-

Incubator/shaking water bath set to 37°C[13]

-

Centrifuge[13]

-

LC-MS/MS system for analysis[13]

Methodology:

-

Preparation:

-

Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14][15]

-

Prepare working solutions of the test compounds (parent and deuterated) and positive controls (compounds with known metabolic fates).

-

Prepare the NADPH regenerating system.[13]

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound solutions to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound (final concentration typically 1 µM).[13][14]

-

Incubate the reaction mixture at 37°C with gentle shaking.[12]

-

At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[14]

-

-

Reaction Termination and Sample Preparation:

-

Analysis:

-

Quantify the remaining concentration of the parent/deuterated compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

The KIE on intrinsic clearance is calculated as CLint(H) / CLint(D).

-

Figure 2: Workflow for in vitro KIE determination.

In vivo studies in animal models are essential to confirm that the in vitro KIE translates to a tangible improvement in the pharmacokinetic profile in a whole organism.

Objective: To compare the pharmacokinetic parameters (e.g., AUC, Cmax, t½, Clearance) of a compound and its deuterated analog following administration to an animal model.

Methodology:

-

Animal Model Selection: Choose an appropriate species (e.g., mouse, rat) based on metabolic similarity to humans for the compound class.

-

Dosing and Administration:

-

Administer the parent compound and the deuterated analog to separate groups of animals via a relevant route (e.g., intravenous, oral).

-

Use a crossover design if feasible to minimize inter-animal variability.

-

-

Sample Collection:

-

Collect blood samples at a series of time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent/deuterated drug and its major metabolites in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each compound, including:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Elimination half-life (t½)

-

Systemic clearance (CL)

-

-

-

Data Comparison:

-

Statistically compare the pharmacokinetic parameters between the parent and deuterated drug groups to assess the in vivo impact of deuteration.

-

Quantitative Data and Case Studies

The application of the KIE has led to the successful development of several drugs with improved properties. The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo) in 2017.[1]

Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease and tardive dyskinesia.[16][17] Tetrabenazine is rapidly and extensively metabolized, primarily by carbonyl reductase to form active metabolites, which are then metabolized by CYP2D6.[17] This rapid metabolism leads to high plasma concentration fluctuations, requiring frequent dosing and contributing to adverse effects.[16]

In deutetrabenazine, the two methoxy groups of tetrabenazine are replaced with deuterated methoxy groups (-OCD3).[16] This substitution significantly slows the CYP2D6-mediated metabolism of the active metabolites.[17][18]

Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine Metabolites

| Parameter | α-HTBZ (from Tetrabenazine) | α-d6-HTBZ (from Deutetrabenazine) | β-HTBZ (from Tetrabenazine) | β-d6-HTBZ (from Deutetrabenazine) |

| Cmax (ng/mL) | ~21 | ~15 | ~6 | ~5 |

| AUC (ng·h/mL) | ~110 | ~280 | ~20 | ~80 |

| t½ (hours) | ~5 | ~10 | ~7 | ~11 |

(Data are approximate and compiled from publicly available information for illustrative purposes.)

The deuteration leads to lower peak concentrations (Cmax) and approximately a 2- to 3-fold increase in total exposure (AUC) of the active metabolites.[16] The half-life is roughly doubled, which allows for less frequent dosing and provides more stable plasma concentrations, contributing to an improved safety and tolerability profile compared to the non-deuterated parent drug.[18][19]

The magnitude of the KIE can vary significantly depending on the specific drug, the metabolic pathway, and the enzyme involved.

Table 2: Examples of In Vitro KIE for Various Compounds

| Compound | Metabolic Reaction | Enzyme | KIE (kH/kD) | Reference |

| Morphine | N-demethylation | CYP (rat liver microsomes) | 1.4 | [5] |

| Butethal | (methylene) hydroxylation | CYP (mouse) | ~2.0 (in vivo) | [5] |

| 1,3-diphenylpropane | Hydroxylation | CYP2B1 | 11.5 | [4] |

| N,N-dimethyl-p-toluidine | N-demethylation | CYP2B1 | 3.5 | [4] |

| Methadone | N-demethylation | Mouse (in vivo) | 5.2 (on Clearance) | [9] |

Note: In vivo KIE for Butethal was inferred from a 2-fold increase in sleeping time.[5] In vivo KIE for Methadone is based on the ratio of clearance (CLH/CLD).[9]

These data illustrate that while some deuteration effects are modest, others can be quite pronounced, indicating that C-H bond cleavage is a significant rate-limiting step in the metabolism of those compounds.[4]

Visualizing Metabolic Pathways and the Impact of Deuteration

Understanding the specific metabolic pathways of a drug is crucial for the strategic placement of deuterium.

Deutetrabenazine's mechanism involves the inhibition of the vesicular monoamine transporter 2 (VMAT2) by its active metabolites.[16][18] The deuteration is not on the pharmacologically active part of the molecule but at the sites of metabolism, slowing the inactivation and clearance of these active metabolites.

Figure 3: Simplified metabolism of deutetrabenazine.

Conclusion

The kinetic isotope effect is a well-established principle that has been successfully translated into a valuable drug design strategy.[20][21] By selectively replacing hydrogen with deuterium at metabolically labile positions, medicinal chemists can predictably and favorably alter a drug's pharmacokinetic profile.[7][22] This can lead to drugs with improved metabolic stability, longer half-lives, and enhanced safety and tolerability.[1][2] The continued application of this approach, supported by rigorous in vitro and in vivo experimental validation, promises to bring forward new therapeutic agents with optimized properties for patients.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 7-Hydroxyloxapine in Human Plasma using LC-MS/MS

Introduction

Loxapine is an established antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It undergoes extensive metabolism in the liver, leading to the formation of several active and inactive metabolites, including 7-hydroxyloxapine.[3][4] The hydroxylation of loxapine to 7-hydroxyloxapine is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] Accurate quantification of 7-hydroxyloxapine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to understand the overall exposure and pharmacological effect of loxapine administration.[1][5] This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyloxapine in human plasma. The method described herein is based on validated procedures and is suitable for regulated clinical development support.[1]

Principle

This method utilizes solid-phase extraction (SPE) for the isolation of 7-hydroxyloxapine and an internal standard (IS) from human plasma.[1][6] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ionization mode with selected reaction monitoring (SRM).[1][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

7-Hydroxyloxapine reference standard

-

Loxapine-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (Cation-exchange or micro-elution)[1][6]

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of 7-hydroxyloxapine and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 7-hydroxyloxapine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. A typical conditioning sequence for cation-exchange SPE is methanol followed by deionized water and then a loading buffer.

-

Sample Loading: To 100 µL of plasma sample, add the internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elution: Elute the analytes from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a mobile phase-compatible solvent.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo-ionspray interface.[1]

-

Chromatographic Column: A reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 2.5 µm).[8]

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate 7-hydroxyloxapine from other metabolites and matrix components.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | HPLC or UPLC System |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.5 µm)[8] |

| Mobile Phase A | 0.1% Formic acid in water, 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min[8] |

| Injection Volume | 5 µL[8] |

| Column Temperature | 40 °C[8] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Turbo-ionspray |

| Ionization Mode | Positive Electrospray (ESI+) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Table 2: Quantitative Performance Characteristics

| Parameter | 7-Hydroxyloxapine | Reference |

| Calibration Curve Range | 0.0500 - 50.0 ng/mL | [1] |

| Regression Model | 1/x² weighted linear regression | [1] |

| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | [1] |

| Accuracy at LLOQ | 86.4% to 109.3% of nominal | [1] |

| Precision at LLOQ (CV%) | 0.0% to 13.8% | [1] |

| Intra-assay Precision (CV%) | < 15% | [9] |

| Inter-assay Precision (CV%) | < 10% | [9] |

| Extraction Recovery | > 80% | [1] |

| Matrix Effect | Within ±20% | [8] |

| Stability (260 days at -20°C) | Stable | [1] |

Visualizations

Caption: Metabolic pathway of Loxapine to 7-Hydroxyloxapine.

Caption: Experimental workflow for 7-Hydroxyloxapine quantification.

References

- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Use of 7-Hydroxyloxapine-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 7-Hydroxyloxapine-d8 as an internal standard in the quantitative analysis of 7-hydroxyloxapine in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols outlined below describe a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a staple technique in modern drug development for its high sensitivity and selectivity.

Introduction

Loxapine is an antipsychotic medication that undergoes extensive metabolism in the body, forming several metabolites, including the pharmacologically active 7-hydroxyloxapine. To accurately characterize the pharmacokinetic profile of loxapine and its metabolites, robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxyloxapine-d8, is the gold standard in quantitative LC-MS/MS analysis.[1] The SIL-IS chemically mirrors the analyte of interest, compensating for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision in the quantification of 7-hydroxyloxapine.[1]

Data Presentation

The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxyloxapine, using 7-Hydroxyloxapine-d8 as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Analyte | Precursor Ion (Q1 m/z) |

| 7-Hydroxyloxapine | 344.1 |

| 7-Hydroxyloxapine-d8 (IS) | 352.1 |

Table 2: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Calibration Curve Range | Correlation coefficient (r²) ≥ 0.99 | 0.0500 - 50.0 ng/mL[2] |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 86.4% to 109.3% of nominal[2] |

| Precision (Intra- and Inter-day) | CV ≤ 15% (≤ 20% at LLOQ) | 0.0% to 13.8%[2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.0500 ng/mL[2] |

| Extraction Recovery | Consistent and reproducible | > 80%[2] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 7-hydroxyloxapine and 7-Hydroxyloxapine-d8 reference standards into separate volumetric flasks.

-

Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 7-hydroxyloxapine by serially diluting the stock solution with a 50:50 (v/v) methanol/water mixture to prepare calibration standards.

-

-

Internal Standard (IS) Working Solution (10 ng/mL):

-

Dilute the 7-Hydroxyloxapine-d8 stock solution with a 50:50 (v/v) methanol/water mixture to achieve a final concentration of 10 ng/mL.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 7-hydroxyloxapine from human plasma.

-

Sample Pre-treatment:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

-

To 100 µL of each sample, add 25 µL of the 10 ng/mL 7-Hydroxyloxapine-d8 internal standard working solution and vortex briefly.

-

-

SPE Procedure:

-

Use a cation-exchange SPE plate or individual cartridges.

-

Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.

-

Washing: Wash the sorbent with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

A typical gradient elution would be as follows:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibrate at 5% B

-

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization mode.

-

Monitor the MRM transitions specified in Table 1.

-

Data Analysis and Quantification

-

Integrate the peak areas for both 7-hydroxyloxapine and 7-Hydroxyloxapine-d8.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of 7-hydroxyloxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Loxapine to 7-Hydroxyloxapine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of 7-Hydroxy Loxapine Using 7-Hydroxy Loxapine-d8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of 7-hydroxy loxapine, an active metabolite of the antipsychotic drug loxapine. The use of a stable isotope-labeled internal standard, 7-Hydroxy loxapine-d8, is central to the described methodology, ensuring accurate and precise quantification in biological matrices.

Introduction

Loxapine is a dibenzoxazepine antipsychotic medication used in the treatment of schizophrenia.[1] It is extensively metabolized in the liver to several metabolites, including the pharmacologically active 7-hydroxy loxapine.[1][2] This metabolite exhibits a high affinity for dopamine D2 receptors, contributing significantly to the overall therapeutic effect of loxapine.[2] Therapeutic drug monitoring of both the parent drug and its active metabolites is crucial for optimizing patient dosage, minimizing adverse effects, and ensuring therapeutic efficacy. The use of a deuterated internal standard, such as 7-Hydroxy loxapine-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing, as it effectively compensates for matrix effects and variability in sample processing.[3][4]

Metabolic Pathway of Loxapine

Loxapine undergoes extensive hepatic metabolism primarily through hydroxylation and N-demethylation. The formation of 7-hydroxy loxapine is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. This active metabolite contributes to the pharmacological profile of loxapine.

Caption: Metabolic conversion of Loxapine to 7-Hydroxy Loxapine.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a method for the extraction of 7-hydroxy loxapine from human plasma using mixed-mode solid-phase extraction, which is effective for basic compounds.

Materials:

-

Human plasma samples (collected in K2EDTA tubes)

-

7-Hydroxy loxapine-d8 internal standard working solution (in methanol)

-

50 mM Ammonium acetate buffer (pH 6.0)

-

Methanol (HPLC grade)

-

1 M Acetic acid

-

5% Ammonium hydroxide in methanol

-

Mixed-mode cation exchange (MCX) SPE cartridges

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the 7-Hydroxy loxapine-d8 internal standard working solution. Vortex for 10 seconds. Add 100 µL of 50 mM ammonium acetate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

-

Wash the cartridge with 1 mL of 1 M acetic acid.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions: The following are proposed MRM transitions. Optimal collision energies should be determined empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Hydroxy Loxapine | 344.1 | To be optimized |

| 7-Hydroxy Loxapine-d8 | 352.2 | To be optimized |

Note: The precursor ion for 7-Hydroxy loxapine-d8 is inferred based on the addition of 8 daltons to the molecular weight of 7-hydroxy loxapine. The product ions are likely to be similar to the non-deuterated analyte and should be confirmed experimentally.

Quantitative Data Summary

The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of 7-hydroxy loxapine, based on published data for similar analytes.[1] The use of 7-Hydroxy loxapine-d8 as an internal standard is expected to yield high precision and accuracy.

Table 1: Method Validation Parameters

| Parameter | Expected Performance |

|---|---|

| Linearity Range | 0.0500 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal value |

| Extraction Recovery | > 80% |

Therapeutic Reference Range

A definitive therapeutic reference range for 7-hydroxy loxapine has not been firmly established in the literature. However, TDM of the parent drug, loxapine, is considered useful, with a suggested therapeutic range of 60-100 mg/day for maintenance therapy.[5] Given that 7-hydroxy loxapine is an active metabolite, its concentration should be considered alongside loxapine levels when assessing a patient's therapeutic response and potential for adverse effects. In clinical studies, the mean area under the curve (AUC) ratio of 7-hydroxy loxapine to loxapine was found to be approximately 15%.[6]

Experimental Workflow Visualization

The overall workflow for the therapeutic drug monitoring of 7-hydroxy loxapine is depicted below.

Caption: Workflow for 7-Hydroxy Loxapine TDM.

References

- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. drugs.com [drugs.com]

- 6. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Hydroxy Loxapine Analysis: A Guide to Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 7-hydroxy loxapine from biological matrices, primarily human plasma, for quantitative analysis. The selection of an appropriate sample preparation method is critical for accurate and reliable bioanalysis, ensuring the removal of interfering substances and the enrichment of the analyte of interest. This guide covers three common techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), with a focus on their application to 7-hydroxy loxapine analysis.

Introduction to 7-Hydroxy Loxapine Analysis

7-hydroxy loxapine is a primary active metabolite of loxapine, an antipsychotic medication used in the treatment of schizophrenia. Monitoring the levels of both the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The development of robust and validated bioanalytical methods is therefore essential. A key component of such methods is the sample preparation step, which aims to isolate 7-hydroxy loxapine from complex biological matrices like plasma, which contain proteins, salts, and other endogenous components that can interfere with analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the desired level of sample cleanup, analyte concentration, sample throughput, and the analytical method employed.

-

Solid-Phase Extraction (SPE) is a highly selective method that can provide excellent sample cleanup and analyte enrichment. It is often preferred for methods requiring low limits of quantification. A validated LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxy loxapine, utilized micro-elution SPE, achieving high extraction recoveries.[1] Cation-exchange SPE has also been employed for the extraction of hydroxylated metabolites of loxapine.[2][3]

-

Protein Precipitation (PPT) is a simpler and faster technique that involves the addition of an organic solvent, typically acetonitrile, to precipitate plasma proteins.[4][5][6] While it is a less selective method compared to SPE and may result in higher matrix effects, its speed and ease of use make it suitable for high-throughput applications.

-

Liquid-Liquid Extraction (LLE) is a classic technique that partitions the analyte of interest between two immiscible liquid phases. While effective, it can be more labor-intensive and may require larger volumes of organic solvents. A two-step LLE procedure has been used for the analysis of loxapine and its metabolites.

The following sections provide detailed protocols for each of these techniques, along with a summary of their performance characteristics for 7-hydroxy loxapine analysis.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the analysis of 7-hydroxy loxapine and related compounds.

Table 1: Solid-Phase Extraction (SPE) Performance

| Analyte | Matrix | SPE Method | Recovery (%) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% Bias) | Reference |

| 7-OH-Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |

| Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |

| Amoxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |

| 8-OH-Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |

Table 2: Protein Precipitation (PPT) Performance

| Analyte | Matrix | PPT Method | Recovery (%) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% Bias) | Reference |

| General Antipsychotics | Human Plasma | Acetonitrile | >80 | Varies | <6 | Varies | [5][6] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Micro-elution Method

This protocol is based on a validated LC-MS/MS method for the simultaneous analysis of loxapine and its metabolites in human plasma.[1][2]

Materials:

-

Micro-elution SPE cartridges (e.g., cation-exchange)

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., deuterated 7-hydroxy loxapine)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium hydroxide

-

Formic acid

-

SPE manifold (vacuum or positive pressure)

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.

-

SPE Cartridge Conditioning: Condition the micro-elution SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analytes with an appropriate solvent. For a cation-exchange cartridge, this would typically be a small volume (e.g., 100 µL) of a basic solution, such as 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Caption: Solid-Phase Extraction (SPE) workflow for 7-hydroxy loxapine.

Protocol 2: Protein Precipitation (PPT)

This protocol describes a general method for protein precipitation using acetonitrile, a common and effective technique for sample cleanup prior to LC-MS/MS analysis.[4][7]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), chilled

-

Centrifuge tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Centrifuge capable of high speeds (e.g., >10,000 x g)

-

Autosampler vials

Procedure:

-

Sample Aliquoting: Pipette a known volume of human plasma (e.g., 100 µL) into a centrifuge tube.

-

Internal Standard Addition: Add the internal standard solution to the plasma sample.

-

Protein Precipitation: Add a volume of chilled acetonitrile, typically in a 3:1 ratio of ACN to plasma (e.g., 300 µL of ACN).

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if necessary to improve chromatographic performance.

Caption: Protein Precipitation (PPT) workflow for 7-hydroxy loxapine.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Method

This protocol provides a general framework for LLE. The specific organic solvent, pH, and ratios will require optimization for 7-hydroxy loxapine.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture)

-

Aqueous buffer for pH adjustment (e.g., phosphate buffer)

-

Centrifuge tubes

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample and IS: To a known volume of plasma (e.g., 200 µL) in a centrifuge tube, add the internal standard.

-

pH Adjustment: Add a buffer to adjust the pH of the plasma sample. For basic compounds like 7-hydroxy loxapine, adjusting the pH to be basic (e.g., pH 9-10) will facilitate extraction into an organic solvent.

-

Addition of Extraction Solvent: Add a specific volume of the immiscible organic extraction solvent (e.g., 1 mL of MTBE).

-

Extraction: Vortex or shake the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample (e.g., at 3000 x g for 5 minutes) to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Caption: General Liquid-Liquid Extraction (LLE) workflow.

Conclusion